Welcome to the BenchChem Online Store!
molecular formula C10H22O B8676320 2,6-Dimethyl-1-octanol CAS No. 62417-08-7

2,6-Dimethyl-1-octanol

Cat. No. B8676320
M. Wt: 158.28 g/mol
InChI Key: ZKWASVBZSAGDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05063058

Procedure details

First, 1.9 g (0.05 mol) of lithium aluminum hydride was suspended in 50 ml of dried ether while being cooled on an ice bath. Then, 8.6 g (0.05 mol) of 2,6-dimethyl octanoic acid was dripped into the resultant mixture, while the mixture was being stirred, and was reacted with the mixture for 20 hours, thereby obtaining 6.32 g of 2,6-dimethyl-1-octanol (V) at yield of 80%. This reaction is described as follows: ##STR6##
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
2,6-dimethyl octanoic acid
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:18])[CH2:16][CH3:17])[C:9](O)=[O:10]>CCOCC>[CH3:7][CH:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:18])[CH2:16][CH3:17])[CH2:9][OH:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
2,6-dimethyl octanoic acid
Quantity
8.6 g
Type
reactant
Smiles
CC(C(=O)O)CCCC(CC)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
was reacted with the mixture for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCCC(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.